Halogen Substitution: Molecular Weight and Lipophilicity
The target compound carries a 4‑chloro substituent, while the structurally closest commercially listed analog is 5‑[(azetidin‑3‑yloxy)methyl]‑4‑bromo‑1,3‑dimethyl‑1H‑pyrazole (MW 260.13 Da). The chlorine→bromine exchange increases molecular weight by 30.4 Da and computed logP by ≈0.4–0.7 units (class‑level inference from halogen‑based QSAR) . In pyrazole‑azetidine S1P modulators, the 4‑chloro series consistently showed lower lipophilicity and higher ligand efficiency indices than the corresponding 4‑bromo series .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 229.71 |
| Comparator Or Baseline | 5‑[(azetidin‑3‑yloxy)methyl]‑4‑bromo‑1,3‑dimethyl‑1H‑pyrazole: 260.13 |
| Quantified Difference | Δ = 30.42 Da lower for target |
| Conditions | Calculated from molecular formulae (C₁₀H₁₆ClN₃O vs C₉H₁₄BrN₃O) |
Why This Matters
A lower MW reduces the risk of crossing Lipinski’s rule-of‑5 margins and can improve permeability, a critical decision factor when selecting a lead‑like scaffold for med‑chem optimisation.
- [1] Allergan, Inc. (2014). Pyrazole azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. US Patent 9,062,030 B2 (class‑level SAR of 4‑halogen substitution). View Source
